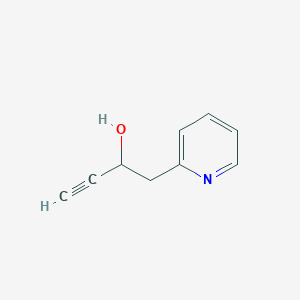

1-Pyridin-2-ylbut-3-yn-2-ol

Description

Contextual Significance of Pyridinyl Propargylic Alcohols in Chemical Research

Pyridinyl propargylic alcohols, including 1-Pyridin-2-ylbut-3-yn-2-ol, are a class of compounds that have garnered considerable attention in organic chemistry. Their importance stems from their utility as key intermediates in the synthesis of a wide array of nitrogen- and oxygen-containing heterocyclic compounds. researchgate.netresearchgate.net These heterocyclic structures are prevalent in numerous biologically active natural products and pharmaceutical agents. nih.gov The reactivity of the propargyl alcohol moiety, characterized by a nucleophilic triple bond and the potential to form a propargylic carbocation, makes these compounds highly versatile for various chemical transformations. researchgate.net

Researchers have successfully employed pyridinyl propargylic alcohols in a range of reactions, including cycloadditions, intramolecular and intermolecular cyclizations, cycloisomerizations, and cyclo-condensations. researchgate.net For instance, the platinum-catalyzed cyclization of pyridinyl propargylic alcohols can lead to the formation of indolizine (B1195054) derivatives, which are known for their significant pharmacological potential. nih.gov Furthermore, the silver-catalyzed hydration of these alcohols provides an efficient route to α-hydroxy ketones, which are valuable synthetic intermediates. rsc.orgrsc.org The enzymatic kinetic resolution of 2-(pyridin-x-yl)but-3-yn-2-ols has also been explored, offering a pathway to enantiomerically pure compounds that are crucial for the development of chiral drugs. researchgate.net

The diverse reactivity and synthetic potential of pyridinyl propargylic alcohols underscore their significance in the ongoing quest for novel and efficient methods to construct complex molecules with potential applications in medicine and materials science. rawsource.com

Historical Perspective on the Synthesis of Related Heterocyclic Propargylic Alcohols

The synthesis of propargylic alcohols, in general, has a long history in organic chemistry. A foundational method involves the condensation of an alkyne with an aldehyde or a ketone, a reaction often promoted by a base in what is known as the Favorskii reaction. wikipedia.org Over the years, numerous advancements have been made, including the use of Lewis acid catalysts and organometallic reagents to achieve higher yields and selectivities.

Specifically for heterocyclic propargylic alcohols, the Sonogashira coupling reaction has proven to be a particularly effective method. researchgate.net This palladium/copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide allows for the direct introduction of the alkyne functionality onto a heterocyclic ring. researchgate.net For example, the synthesis of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol has been achieved by reacting 3-iodopyridine (B74083) with 2-methyl-3-butyn-2-ol (B105114) in the presence of a palladium and copper catalyst system. researchgate.net

Another common approach involves the addition of a metal acetylide to a heterocyclic aldehyde or ketone. For instance, 1-(pyridin-2-yl)but-3-yn-1-ol (B3269833) can be prepared by reacting 2-pyridinecarboxaldehyde (B72084) with an appropriate alkynyl nucleophile. nih.gov The development of enantioselective methods for these additions has been a significant focus, enabling the synthesis of chiral propargylic alcohols with high optical purity. acs.org These historical methods have laid the groundwork for the more sophisticated and diverse synthetic strategies employed today for the preparation of a wide range of heterocyclic propargylic alcohols, including 1-Pyridin-2-ylbut-3-yn-2-ol.

Data on Related Pyridinyl and Heterocyclic Propargylic Alcohols

The following table provides information on various related propargylic alcohols, highlighting the diversity of structures that can be synthesized and their respective yields.

| Compound Name | Starting Materials | Yield (%) | Reference |

| 1-(Pyridin-2-yl)but-3-yn-1-ol | 2-Pyridinecarboxaldehyde | 65% | nih.gov |

| 1-Phenylbut-3-yn-1-ol | Benzaldehyde | 94% | nih.gov |

| 1-(2-Fluorophenyl)but-3-yn-1-ol | 2-Fluorobenzaldehyde | 79% | nih.gov |

| 1-(Furan-3-yl)but-3-yn-1-ol | 3-Furaldehyde | 94% | nih.gov |

| 1-(Thiophen-2-yl)but-3-yn-1-ol | 2-Thiophenecarboxaldehyde | 72% | nih.gov |

| 2,2-Dimethylhex-5-yn-3-ol | Trimethylacetaldehyde | 46% | nih.gov |

| 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol | 3-Bromopyridine, 2-Methyl-but-3-yn-2-ol | arkat-usa.org | |

| 2-Methyl-4-(naphtho-1-yl)but-3-yn-2-ol | 1-Bromonaphthalene, 2-Methyl-but-3-yn-2-ol | arkat-usa.org |

Properties

CAS No. |

134541-95-0 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

1-pyridin-2-ylbut-3-yn-2-ol |

InChI |

InChI=1S/C9H9NO/c1-2-9(11)7-8-5-3-4-6-10-8/h1,3-6,9,11H,7H2 |

InChI Key |

LRZUBSKDWUXWHF-UHFFFAOYSA-N |

SMILES |

C#CC(CC1=CC=CC=N1)O |

Canonical SMILES |

C#CC(CC1=CC=CC=N1)O |

Synonyms |

2-Pyridineethanol,alpha-ethynyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pyridin 2 Ylbut 3 Yn 2 Ol and Its Analogs

Transition Metal-Catalyzed Carbon-Carbon Bond Formation

Transition metal catalysis, particularly using palladium and copper, is a cornerstone for the synthesis of aryl and heteroaryl alkynes. These methods offer high efficiency and functional group tolerance, making them widely applicable.

Sonogashira Cross-Coupling Strategies for 1-Pyridin-2-ylbut-3-yn-2-ol Synthesis

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between sp2-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org The synthesis of 1-Pyridin-2-ylbut-3-yn-2-ol and its analogs can be achieved by coupling a suitable halopyridine with 2-methyl-3-butyn-2-ol (B105114). arkat-usa.org

The reaction has been successfully applied to a variety of (hetero)aromatic bromides and 2-methylbut-3-yn-2-ol, demonstrating its broad applicability. arkat-usa.org The use of N-heterocyclic carbene (NHC)-palladium complexes as catalysts has also been explored and has shown considerable progress. arkat-usa.org Furthermore, modifications of the Sonogashira coupling, including copper-free versions, have been developed to address specific synthetic challenges. organic-chemistry.org The reaction can be performed under mild conditions, often at room temperature, and in some cases, even in aqueous media, which is advantageous from an environmental perspective. wikipedia.orgorganic-chemistry.org

A study reported the Sonogashira cross-coupling of 3-iodopyridine (B74083) with 2-methyl-3-butyn-2-ol using a carbon-supported palladium catalyst, yielding 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol. ugr.es This highlights the utility of heterogeneous catalysts which can be easily recovered and reused. ugr.es

| Catalyst System | Aryl Halide | Alkyne | Product | Yield (%) | Reference |

| Sydnone Pd Complex/CuI | (Hetero)aromatic bromides | 2-Methylbut-3-yn-2-ol | Substituted alkynes | up to 100 | arkat-usa.org |

| F-HBPEI-Pd | 3-Iodopyridine | 2-Methyl-3-butyn-2-ol | 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol | 90 | ugr.es |

Palladium/Copper Co-catalyzed Approaches in Propargylic Alcohol Synthesis

The combination of palladium and copper catalysts is central to the Sonogashira reaction and has been extensively reviewed for its role in C-C bond formation. mdpi.com This co-catalytic system allows the reaction to proceed under milder conditions than palladium catalysis alone. rsc.org The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Recent developments have focused on creating more efficient and robust catalyst systems. mdpi.com This includes the use of various ligands to stabilize the palladium catalyst and enhance its activity. mdpi.com For instance, N-heterocyclic carbene palladium(II) complexes have been used as an alternative to traditional phosphine (B1218219) ligands. mdpi.com The choice of solvent, base, and reaction temperature can also significantly influence the outcome of the reaction. mdpi.com The versatility of this approach allows for the synthesis of a wide array of propargylic alcohols, including those with pyridyl substituents. mdpi.com

Role of Propargylic Alcohols as Starting Materials in Copper-Catalyzed Deacetonative Coupling

An innovative strategy for the synthesis of internal alkynes involves the use of tertiary propargylic alcohols as precursors for terminal alkynes in a tandem deacetonative Sonogashira coupling. rsc.orgrsc.org This palladium- and phosphine-free method utilizes a copper catalyst and involves a base-promoted retro-Favorskii fragmentation of the propargylic alcohol to generate a terminal alkyne in situ. rsc.orgrsc.org This is immediately followed by a copper-catalyzed cross-coupling with an aryl or heteroaryl halide. rsc.orgrsc.org

This approach is particularly advantageous as it uses inexpensive and readily available propargylic alcohols, such as 2-methyl-3-butyn-2-ol, as stable sources of terminal alkynes. rsc.orgwordpress.com The gradual release of the reactive alkyne species can be beneficial for base-sensitive substrates. rsc.org This method has been shown to be effective for the alkynylation of various (het)aryl iodides and electron-deficient bromides, providing good to high yields of the desired disubstituted acetylenes. rsc.org

| Catalyst | Propargylic Alcohol | Aryl Halide | Product | Yield (%) | Reference |

| CuI | Propargyl alcohol 1a | (Het)aryl halides 2a-v | Nonsymmetrical disubstituted acetylenes | up to 94 | rsc.org |

Alternative Synthetic Routes for 1-Pyridin-2-ylbut-3-yn-2-ol Scaffolds

Beyond traditional cross-coupling reactions, other synthetic methodologies have been explored for the construction of acetylene (B1199291) alcohol derivatives, offering alternative pathways and addressing different synthetic challenges.

Base-Catalyzed Systems for Acetylene Alcohol Derivatives

The Favorskii reaction represents a fundamental method for the synthesis of acetylene alcohols through the ethynylation of carbonyl compounds. econferencezone.org This reaction involves the nucleophilic addition of an acetylene to a ketone or aldehyde, catalyzed by a base such as potassium hydroxide (B78521) (KOH) or sodium amide (NaNH2) in a polar organic solvent. econferencezone.org For instance, the reaction of acetylene with an appropriate pyridyl ketone under basic conditions could theoretically yield 1-Pyridin-2-ylbut-3-yn-2-ol.

A related method, the Reppe synthesis, utilizes copper, silver, or mercury acetylides as catalysts for the condensation of alkynes with carbonyl compounds. econferencezone.org These base-catalyzed systems are often carried out under pressure and at varying temperatures. econferencezone.org Recent advancements have focused on developing milder and more efficient catalytic systems. nih.gov

Photoredox Catalysis in Propargylation Reactions

Visible-light photoredox catalysis has emerged as a powerful and green tool in organic synthesis. This approach has been successfully applied to propargylation reactions of aldehydes. nih.govacs.org In one reported method, a titanium complex, [Cp2TiCl2], is used as a catalyst in conjunction with an organic dye as a photosensitizer. nih.govacs.org This system allows for the propargylation of a broad range of aldehydes, including heteroaromatic aldehydes, under mild conditions. nih.govacs.org

A key advantage of this method is that it often avoids the formation of allenyl isomers, which can be a common side product in other propargylation reactions. nih.gov The reaction proceeds through the generation of a propargyl radical, which then adds to the aldehyde. dntb.gov.ua While direct synthesis of 1-Pyridin-2-ylbut-3-yn-2-ol via this method has not been explicitly detailed, the broad substrate scope suggests its potential applicability to pyridyl aldehydes. nih.govacs.org Furthermore, photoredox catalysis has been utilized for the branch-selective pyridylation of alkenes, demonstrating its utility in forming C-C bonds involving pyridine (B92270) rings. d-nb.info

| Catalyst System | Substrates | Product | Key Features | Reference |

| [Cp2TiCl2] / 3DPAFIPN | Aldehydes, Propargyl bromide | Homopropargylic alcohols | Mild conditions, no allenyl isomers for simple propargyl bromide | nih.govacs.org |

| Photoredox/Cobalt | Aldehydes, Racemic propargyl carbonates | Homopropargyl alcohols | High regio-, diastereo-, and enantioselectivity | dntb.gov.ua |

Chemoenzymatic Synthesis of Optically Active Propargylic Alcohols

The synthesis of enantiomerically pure propargylic alcohols, including 1-pyridin-2-ylbut-3-yn-2-ol, is of significant interest as these compounds are valuable building blocks in the pharmaceutical and fine chemical industries. nih.gov Chemoenzymatic methods, which combine the selectivity of biological catalysts with traditional chemical synthesis, offer powerful and sustainable routes to these chiral molecules. nih.govmdpi.com These strategies primarily rely on enzymes like lipases, esterases, and dehydrogenases to resolve racemic mixtures or asymmetrically reduce prochiral ketones, yielding products with high enantiomeric purity. nih.govmdpi.com

A prevalent chemoenzymatic strategy is the kinetic resolution (KR) of racemic alcohols. mdpi.com This process utilizes enzymes, often lipases or esterases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer (as an alcohol). mdpi.commdpi.com The efficiency of this separation is quantified by the enantiomeric ratio (E-value). High E-values are crucial for obtaining products with high enantiomeric excess (ee). mdpi.com

The kinetic resolution of tertiary propargylic alcohols, such as 1-pyridin-2-ylbut-3-yn-2-ol and its isomers, has been successfully demonstrated using a toolbox of recombinant carboxyl esterases. researchgate.net The resolution of the acetates of 2-(pyridin-x-yl)but-3-yn-2-ols, where the nitrogen is in the 2'-, 3'-, or 4'-position of the pyridine ring, has been studied. Excellent enantioselectivities have been achieved, particularly with an esterase mutant (EstBP7-AGA; Mut 5) which showed an E-value greater than 100 towards 2-(4-pyridyl)but-3-yn-2-yl acetate (B1210297) at low temperatures. researchgate.net This highlights how protein engineering can overcome the limitations of wild-type enzymes in accommodating sterically hindered tertiary alcohols. researchgate.net

Table 1: Enzymatic Kinetic Resolution of 2-(Pyridin-x-yl)but-3-yn-2-yl Acetates Data sourced from a study on the kinetic resolution of tertiary alcohol acetates using various carboxyl esterases. researchgate.net

| Substrate (Acetate) | Enzyme | Enantiomeric Ratio (E) | Product Configuration | Reference |

|---|---|---|---|---|

| 2-(2-Pyridyl)but-3-yn-2-yl Acetate | EstBP7 wild type | 10 | (S) | researchgate.net |

| 2-(3-Pyridyl)but-3-yn-2-yl Acetate | EstBP7 wild type | 13 | (S) | researchgate.net |

While kinetic resolution is effective, its maximum theoretical yield for a single enantiomer is limited to 50%. To overcome this, dynamic kinetic resolution (DKR) and deracemization processes have been developed. nih.gov DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomerically pure product. mdpi.com This has been applied to various secondary propargylic alcohols using lipases in combination with metal-based racemization catalysts. mdpi.comnih.gov

More recently, one-pot biocatalytic cascade reactions have emerged as a highly efficient alternative for producing enantiopure propargylic alcohols from their racemates. nih.govacs.orgresearchgate.net One such system employs a peroxygenase from Agrocybe aegerita (rAaeUPO) to oxidize the racemic propargylic alcohol to the corresponding ketone. nih.govacs.org This intermediate is then asymmetrically reduced in the same pot by an enantiocomplementary alcohol dehydrogenase (ADH) to yield either the (R)- or (S)-alcohol with high enantiomeric excess. nih.govacs.orgresearchgate.net For instance, the (R)-selective ADH from Lactobacillus kefir (LkADH) or the (S)-selective ADH from Thermoanaerobacter brokii (TbADH) can be used to produce the desired enantiomer. nih.govacs.orgresearchgate.net This deracemization cascade has been successfully applied to a broad range of propargylic alcohols, affording high yields and excellent enantioselectivity. nih.govacs.org

Table 2: Deracemization of Racemic Propargylic Alcohols via a Peroxygenase-Alcohol Dehydrogenase Cascade Data sourced from a study on a biocatalytic cascade for the synthesis of enantiopure propargylic alcohols. acs.orgresearchgate.net

| Substrate (Racemic Alcohol) | ADH Used | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 4-Phenylbut-3-yn-2-ol | LkADH | (S) | 88 | >99 | acs.orgresearchgate.net |

| 4-Phenylbut-3-yn-2-ol | TbADH | (R) | 85 | >99 | acs.orgresearchgate.net |

| 4-(4-Fluorophenyl)but-3-yn-2-ol | LkADH | (S) | 99 | >99 | acs.orgresearchgate.net |

| 4-(4-Fluorophenyl)but-3-yn-2-ol | TbADH | (R) | 93 | >99 | acs.orgresearchgate.net |

| 4-(4-Chlorophenyl)but-3-yn-2-ol | LkADH | (S) | 99 | >99 | acs.orgresearchgate.net |

| 4-(Thiophen-2-yl)but-3-yn-2-ol | LkADH | (S) | 85 | >99 | acs.orgresearchgate.net |

These chemoenzymatic approaches represent a versatile and powerful platform for the synthesis of optically active propargylic alcohols. acs.org By leveraging the high selectivity of enzymes, it is possible to produce valuable chiral synthons like 1-pyridin-2-ylbut-3-yn-2-ol and its analogs with high purity, often under mild and more environmentally benign conditions than purely chemical methods. nih.govmdpi.com

Stereochemical Control and Enantioselective Synthesis of 1 Pyridin 2 Ylbut 3 Yn 2 Ol

Enzymatic Kinetic Resolution for Enantiopure 2-(Pyridin-x-yl)but-3-yn-2-ols.elsevierpure.commzk.cz

Enzymatic kinetic resolution has proven to be a highly effective strategy for the separation of racemic mixtures of 2-(pyridin-x-yl)but-3-yn-2-ols. elsevierpure.commzk.cz This approach utilizes the stereoselectivity of enzymes, primarily hydrolases, to preferentially catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the product in high enantiomeric excess. researchgate.net

Hydrolase-Catalyzed Enantioselective Transformations.elsevierpure.commzk.cz

The kinetic resolution of acetates of tertiary alcohols bearing a nitrogen substituent, including 1-pyridin-2-ylbut-3-yn-2-ol, has been successfully achieved using a variety of recombinant carboxyl esterases. mzk.cz These enzymes demonstrate activity in the hydrolysis of the corresponding tertiary alcohol esters, leading to excellent enantioselectivities. researchgate.net The position of the nitrogen atom within the pyridine (B92270) ring (2'-, 3'-, or 4'-position) influences the effectiveness of the resolution, highlighting the sensitivity of the enzyme's active site to the substrate's structure. researchgate.net

The use of hydrolases is advantageous as they can be engineered for enhanced activity and selectivity towards sterically demanding tertiary alcohols. researchgate.net While many hydrolases are limited in their ability to accommodate such bulky substrates, targeted protein engineering has expanded their applicability. researchgate.net

Biocatalyst Screening and Optimization for Specific Enantiomers.elsevierpure.com

A systematic screening of a "toolbox" of different enzymes is crucial to overcome the limited substrate range of individual biocatalysts. researchgate.netelsevierpure.com For the kinetic resolution of 2-(pyridin-x-yl)but-3-yn-2-ols, a panel of esterases is often evaluated to identify the most suitable catalyst for a specific enantiomer. researchgate.netelsevierpure.com

Research has demonstrated that excellent enantioselectivities can be achieved for the synthesis of three 2-(pyridin-x-yl)but-3-yn-2-ols, with the nitrogen atom in the 2'-, 3'-, and 4'-positions. researchgate.net One notable example involved a mutant esterase, EstBP7-AGA (Mut 5), which exhibited an E-value greater than 100 towards 2-(4-pyridyl)but-3-yn-2-yl acetate (B1210297) at a low reaction temperature of 4 °C. researchgate.net This highlights the power of combining biocatalyst screening with protein engineering to develop highly efficient and selective transformations. researchgate.net Modern high-throughput screening methods have further accelerated the discovery and optimization of biocatalysts for specific synthetic applications. nih.gov

Table 1: Enzymatic Kinetic Resolution of 2-(Pyridin-x-yl)but-3-yn-2-yl Acetates (This table is generated based on qualitative descriptions in the source material; specific quantitative data was not available in the provided search results.)

| Substrate | Enzyme Type | Key Finding | Reference |

| 2-(Pyridin-2-yl)but-3-yn-2-yl acetate | Recombinant Carboxyl Esterases | Excellent enantioselectivities achieved. | researchgate.net |

| 2-(Pyridin-3-yl)but-3-yn-2-yl acetate | Recombinant Carboxyl Esterases | Excellent enantioselectivities achieved. | researchgate.net |

| 2-(Pyridin-4-yl)but-3-yn-2-yl acetate | Mutant Esterase (EstBP7-AGA) | E > 100 at 4 °C, demonstrating high enantioselectivity. | researchgate.net |

Deracemization Strategies for Propargylic Alcohols

Deracemization presents a more efficient alternative to kinetic resolution, as it theoretically allows for the conversion of a racemate into a single enantiomer with a 100% yield. acs.org These strategies typically involve a non-selective oxidation of the racemic alcohol to a prochiral ketone, followed by a stereoselective reduction to the desired enantiopure alcohol. rsc.org

Chemoenzymatic deracemization has been successfully applied to various propargylic alcohols. rsc.orguniovi.es One common approach employs a laccase/TEMPO system for the non-selective oxidation step. rsc.orguniovi.es The resulting ketone is then reduced in a highly stereoselective manner using an alcohol dehydrogenase (ADH). acs.orguniovi.es The choice of ADH dictates which enantiomer of the alcohol is produced. uniovi.es While this method is powerful, the efficiency of the TEMPO-mediated oxidation can be a limitation, sometimes requiring high catalyst loadings. acs.org

More recent developments have explored the use of peroxygenases, such as the one from Agrocybe aegerita, for the oxidation step. acs.org This biocatalytic oxidation is then coupled with an ADH-catalyzed reduction. For instance, the (R)-selective ADH from Lactobacillus kefir or the (S)-selective ADH from Thermoanaerobacter brokii can be used to produce the corresponding enantiopure propargylic alcohols. acs.org

Table 2: General Deracemization Strategies for Propargylic Alcohols

| Oxidation System | Reduction System | Key Feature | Reference |

| Laccase/TEMPO | Alcohol Dehydrogenase (ADH) | Chemoenzymatic one-pot process. | rsc.orguniovi.es |

| Peroxygenase from Agrocybe aegerita | (R)-selective ADH from Lactobacillus kefir or (S)-selective ADH from Thermoanaerobacter brokii | Bienzymatic cascade for the synthesis of either enantiomer. | acs.org |

Diastereoselective Transformations Leading to Fused Pyridine Systems

While not directly forming a fused pyridine system from 1-pyridin-2-ylbut-3-yn-2-ol itself, related structures undergo highly regio- and stereoselective transformations that are instructive. For instance, the palladium-catalyzed syn-hydrocarboxylation of 2-alkynylic alcohols demonstrates the directing effect of the hydroxyl group. rsc.orgrsc.org

In one study, the reaction of 1-phenyl-2-(pyridin-4-yl)but-3-yn-2-ol with carbon monoxide and methanol, catalyzed by a palladium complex, unexpectedly yielded the regioisomeric product (E)-2a with high selectivity. rsc.orgrsc.org This highlights the ability of the pyridyl and hydroxyl groups to control the regioselectivity of the addition reaction. The scope of this reaction was explored with various substitutions on the pyridine ring, indicating that the position of the nitrogen atom did not negatively impact the transformation. rsc.orgrsc.org Such selective transformations of the alkyne moiety are crucial steps that could precede cyclization reactions to form fused heterocyclic systems.

Reactivity and Synthetic Transformations of 1 Pyridin 2 Ylbut 3 Yn 2 Ol

Functionalization of the Alkyne Moiety

The carbon-carbon triple bond in 1-Pyridin-2-ylbut-3-yn-2-ol is a key site for functionalization, enabling the synthesis of more complex molecules through various addition reactions.

The conversion of alkynes into carbonyl compounds is a fundamental transformation in organic synthesis. For propargylic alcohols like 1-Pyridin-2-ylbut-3-yn-2-ol, this hydration yields valuable α-hydroxy ketones. A notable method involves a silver-catalyzed hydration promoted by carbon dioxide. rsc.org In this process, 1-(pyridin-2-yl)but-3-yn-2-ol was successfully converted to the corresponding tertiary α-hydroxy ketone with a high isolated yield. rsc.org The reaction proceeds efficiently under relatively mild conditions, demonstrating the utility of this method for synthesizing functionalized ketones. rsc.org Gold catalysts have also emerged as powerful tools for alkyne hydration, often functioning under benign conditions and replacing more toxic mercury-based catalysts. ucl.ac.uk

The transformation is significant as it converts the alkyne into a ketone functionality while preserving the tertiary alcohol and the pyridine (B92270) ring. rsc.org A study optimized the conditions for this reaction using a silver acetate (B1210297) catalyst and an organic base in a mixture of acetonitrile (B52724) and water, under a carbon dioxide atmosphere. rsc.org

Table 1: Silver-Catalyzed Hydration of 1-(Pyridin-2-yl)but-3-yn-2-ol

| Catalyst | Base | Solvent | Temperature | Pressure | Yield | Reference |

|---|

Palladium-catalyzed hydrocarboxylation represents a highly atom-economical method to introduce a carboxyl group across an alkyne. nih.govrsc.org Research has shown that the hydroxyl group in 2-alkynylic alcohols can direct the regioselectivity of the reaction, leading to the formation of 3-hydroxy-2(E)-alkenoates with high precision. nih.govrsc.orgresearchgate.net While initial studies focused on a 1-phenyl-2-(pyridin-4-yl)but-3-yn-2-ol substrate, the methodology was found to be applicable to various 2-alkynylic alcohols, including those with pyridinyl substituents at different positions. rsc.orgresearchgate.net

This syn-hydrocarboxylation reaction is catalyzed by a palladium complex, such as [PdCl(π-allyl)]₂, in the presence of a phosphine (B1218219) ligand like DPEphos. nih.govrsc.org The reaction proceeds under a carbon monoxide atmosphere with an alcohol serving as the nucleophile, affording the corresponding α,β-unsaturated ester. nih.govrsc.org The scope of this reaction is broad, and even sterically hindered substrates react efficiently to give the desired products in good yields. rsc.orgresearchgate.net

Table 2: Palladium-Catalyzed Hydrocarboxylation of Pyridinyl-Substituted Alkynols

| Substrate | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-2-(pyridin-4-yl)but-3-yn-2-ol | [PdCl(π-allyl)]₂ / DPEphos | CO (1 atm), MeOH, 60 °C | (E)-methyl 3-hydroxy-3-phenyl-3-(pyridin-4-yl)prop-2-enoate | 66% | rsc.org |

| 1-Phenyl-2-(pyridin-2-yl)but-3-yn-2-ol | [PdCl(π-allyl)]₂ / DPEphos | CO (1 atm), MeOH, 60 °C | (E)-methyl 3-hydroxy-3-phenyl-3-(pyridin-2-yl)prop-2-enoate | 72% | rsc.org |

Hydrosilylation is a powerful reaction for forming carbon-silicon bonds, producing vinylsilanes that are versatile intermediates in organic synthesis. Platinum complexes are highly effective catalysts for the hydrosilylation of alkynes, typically affording the β-(E) isomer as the major product. rsc.org Catalysts such as Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst are well-known for this transformation, though they can sometimes exhibit low selectivity. rsc.orgmdpi.com

For propargylic alcohols, more selective catalyst systems have been developed. A combination of platinum(II) chloride (PtCl₂) and a bulky phosphine ligand like XPhos has been shown to be highly efficient for the hydrosilylation of both secondary and tertiary propargylic alcohols. rsc.org This system allows for low catalyst loadings and produces the desired β-vinylsilane as a single regio- and geometric isomer in excellent yields. rsc.org The reaction is tolerant of various silanes and a wide range of functional groups. rsc.org While not all studies explicitly use 1-pyridin-2-ylbut-3-yn-2-ol, the successful application with other tertiary propargylic alcohols, such as but-3-yn-2-ol and its derivatives, establishes a reliable protocol for this substrate class. rsc.orgnih.gov

Cycloaddition Reactions Involving 1-Pyridin-2-ylbut-3-yn-2-ol

The alkyne moiety of 1-Pyridin-2-ylbut-3-yn-2-ol can also participate in cycloaddition reactions, offering pathways to construct heterocyclic ring systems.

[3+2] cycloaddition reactions are a class of pericyclic reactions that form five-membered rings. While the alkyne in 1-pyridin-2-ylbut-3-yn-2-ol is a potential dipolarophile for such transformations, its reactivity can be influenced by its substituents. In one study investigating the palladium-catalyzed three-component arylcarboxylation of propargylic alcohols with carbon dioxide and aryl halides, which can involve cycloaddition-like pathways, 2-methyl-4-(pyridin-2-yl)but-3-yn-2-ol (a close analog of the title compound) was reported to give no reaction. mdpi.com This lack of reactivity was in contrast to other propargylic alcohols that successfully yielded the corresponding products under the same conditions. mdpi.com

This finding suggests that the electronic properties or steric hindrance imparted by the pyridinyl group may inhibit certain metal-catalyzed cycloaddition pathways. The use of N-tert-butanesulfinyl imines as 1,3-dipoles for [3+2] cycloadditions with arynes has been reported, but this chemistry has not been extended to alkynes like 1-pyridin-2-ylbut-3-yn-2-ol. cas.cn Similarly, microwave-assisted intramolecular [3+2] cycloadditions of azomethine ylides are known, but specific examples involving this substrate are not documented. researchgate.net

The reaction of propargylic alcohols with carbon dioxide is an atom-economical route to synthesize α-alkylidene cyclic carbonates, which are valuable synthetic intermediates. mdpi.com This transformation is typically catalyzed by a base, which deprotonates the alcohol to initiate the cyclization cascade. mdpi.com

However, attempts to apply this methodology to pyridinyl-containing substrates have proven challenging. A comprehensive study on the scope of this cycloaddition reported that 2-methyl-4-(pyridin-2-yl)but-3-yn-2-ol was unreactive under the investigated conditions. mdpi.com This result highlights a specific limitation in the reactivity of this substrate for CO₂ fixation, likely due to the influence of the pyridine moiety on the reaction mechanism. mdpi.com While various catalyst systems, including functionalized ionic liquids and bifunctional organocatalysts, have been developed to efficiently convert other epoxides and propargylic alcohols into cyclic carbonates under mild conditions, the synthesis involving 1-pyridin-2-ylbut-3-yn-2-ol remains an unresolved challenge. qub.ac.ukmdpi.com

Role as a Building Block in the Synthesis of Complex Heterocyclic Systems

1-Pyridin-2-ylbut-3-yn-2-ol is a versatile propargylic alcohol that serves as a key intermediate in the synthesis of a variety of complex heterocyclic systems. Its unique structure, featuring a pyridine ring, a hydroxyl group, and a terminal alkyne, allows for a range of synthetic transformations, including cycloisomerization, annulation, and multicomponent reactions. These reactions leverage the reactivity of the alkyne and alcohol functionalities to construct fused and substituted heterocyclic scaffolds of significant interest in medicinal and materials chemistry.

Precursor for Isoquinolines and Isoquinolin-3-ols

Propargylic alcohols, including 1-pyridin-2-ylbut-3-yn-2-ol, are valuable precursors for constructing the isoquinoline (B145761) core. researchgate.net Various catalytic systems have been developed to facilitate the annulation of these building blocks. For instance, Rh(III)-catalyzed reactions of arylimidates with diazo compounds provide a direct route to isoquinolines and isoquinolin-3-ols. researchgate.net This method proceeds through a coupling/cyclization cascade without the need for an external oxidant. researchgate.net

Another strategy involves the cycloisomerization of propargylic carbinols derived from isoquinolines. While metal-promoted cycloisomerization is effective for pyridine-based systems, benzannulated variants often require different conditions. nih.gov For example, heating an isoquinoline-derived propargylic carbinol in ethanol (B145695) can lead to the quantitative formation of a benzindolizinone, which can be further transformed into alkaloids like (±)-3-demethoxyerythratidinone. nih.gov The synthesis of these complex molecules often starts from an iodo-isoquinoline, which is converted to a ketone, and then to the required propargylic alcohol via reaction with ethynylmagnesium bromide. nih.gov

The following table summarizes a representative transformation of an isoquinoline-derived propargylic carbinol:

| Starting Material | Reagents and Conditions | Product | Yield |

| Isoquinoline Propargylic Carbinol (28) | EtOH, 100 °C, 1 h | Benzindolizinone (29) | 98% |

Data sourced from a study on the synthesis of (±)–3-demethoxyerythratidinone. nih.gov

Intermediate in the Formation of Fused Cyclopenta[c]pyridine Derivatives

The Pauson-Khand reaction is a powerful tool for the construction of cyclopentenones, and it has been applied to substrates derived from 1-pyridin-2-ylbut-3-yn-2-ol to create fused cyclopenta[c]pyridine systems. metu.edu.tr The synthesis begins with the chemoenzymatic resolution of racemic 1-pyridin-2-ylbut-3-yn-1-ol to obtain enantiomerically enriched alcohols. metu.edu.tr These chiral alcohols are then converted into N-tosylated enyne derivatives. Subjecting these enynes to the Pauson-Khand reaction conditions affords chiral fused cyclopenta[c]pyridinone derivatives with high diastereoselectivity. metu.edu.tr The stereochemical outcome is controlled by the conformation of the starting enyne. metu.edu.tr The cyclopenta[c]pyridine core is found in numerous bioactive natural products and synthetic compounds. mdpi.com

The enzymatic resolution of the precursor alcohol is a critical step, with various lipases showing different efficiencies:

| Substrate | Enzyme | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| rac-1-(Pyridin-2-yl)but-3-yn-1-ol | PS-C II | 24 | 55 | >98 |

| rac-1-(Pyridin-2-yl)but-3-yn-1-ol | Lipozyme | 49 | 51 | 85 |

Data from a thesis on the synthesis of chiral fused cyclopenta[c]pyridine derivatives. metu.edu.tr

Synthesis of Pentathiepine Derivatives from Pyridinyl Propargylic Alcohols

1-Pyridin-2-ylbut-3-yn-2-ol and related pyridinyl propargylic alcohols are key starting materials for the synthesis of novel pentathiepine (PTE) derivatives. mdpi.comresearchgate.net Pentathiepines are seven-membered rings containing a five-sulfur chain, and those fused to N-heterocyclic backbones have attracted interest for their potential pharmacological activities. mdpi.com The synthesis is typically mediated by a molybdenum–oxo-bistetrasulfido complex. mdpi.comresearchgate.net

Research has shown that the substituents on the propargylic alcohol play a crucial role. For example, a Sonogashira coupling between 2-bromopyridine (B144113) and 3-butyn-2-ol, followed by etherification, yields a precursor that, upon reaction with the molybdenum complex, forms a pentathiepine derivative with a methyl group on the central ring. mdpi.com This demonstrated that the previously common ethoxy group was not essential, opening pathways to a wider variety of functionalized pentathiepines. mdpi.comresearchgate.net

The following table details the synthesis of a key precursor for this reaction:

| Reactants | Reagents and Conditions | Product | Yield |

| 2-Bromopyridine (1), 3-Butyn-2-ol (3c) | Sonogashira Coupling | 4-(Pyridin-2-yl)but-3-yn-2-ol (4c) | Not specified |

| 4-(Pyridin-2-yl)but-3-yn-2-ol (4c) | EtI, NaH, THF | 2-(3-Ethoxybut-1-yn-1-yl)pyridine | 69% |

Data sourced from a study on molybdenum-assisted pentathiepine formation. mdpi.com

Applications in Pyridone Synthesis and Derivatization

While direct conversion of 1-pyridin-2-ylbut-3-yn-2-ol to pyridones is not extensively detailed, the structural motifs are closely related. Pyridones, also known as pyridin-2(1H)-ones, are important heterocyclic compounds that exist in tautomeric equilibrium with 2-hydroxypyridines. wikipedia.org The synthesis of substituted pyridones can be achieved through various cyclization and annulation strategies. organic-chemistry.org For instance, cobalt(III)-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate provides an efficient route to pyridinones. organic-chemistry.org Another method involves the gold(I)-catalyzed cycloisomerization of N-alkenyl alkynylamides, which are formed from the acylation of imines with alkynoyl chlorides. organic-chemistry.org These methods highlight the general importance of alkynyl precursors in the synthesis of the pyridone scaffold. The reactivity of the alkyne in 1-pyridin-2-ylbut-3-yn-2-ol suggests its potential as a substrate in similar catalytic cyclizations to form complex, functionalized pyridone or fused pyridone systems.

General Ring Closure and Annulation Reactions

The dual functionality of 1-pyridin-2-ylbut-3-yn-2-ol makes it an excellent substrate for a variety of ring closure and annulation reactions beyond those previously mentioned. Propargylic alcohols are known to participate in catalyst-controlled [3+2] and [4+2] annulations to form diverse heterocyclic structures. sci-hub.se The generation of a propargylic cation or an allene (B1206475) intermediate under acidic or metal-catalyzed conditions is a common first step in many of these transformations. sci-hub.sersc.org

For instance, pyridine-substituted propargylic alcohols can undergo cycloisomerization to form indolizines and indolizinones using platinum(II) or indium(III) catalysts. nih.govsci-hub.se These reactions proceed via intramolecular attack of the pyridine nitrogen onto the activated alkyne. The choice of catalyst and reaction conditions can direct the reaction towards different products. Silver- and gold-based catalysts are also used to promote cyclization reactions of pyridine-ynone systems, leading to dearomatized annulated products, which were used in the synthesis of the alkaloid (±)-lasubine II. whiterose.ac.uk These general reactivity patterns underscore the potential of 1-pyridin-2-ylbut-3-yn-2-ol to serve as a versatile building block for a wide array of fused pyridine-containing heterocycles through various catalytic annulation strategies. rsc.org

Spectroscopic and Structural Analysis of 1-Pyridin-2-ylbut-3-yn-2-ol Remains Undocumented in Publicly Available Scientific Literature

A thorough investigation of scientific databases and chemical literature reveals a significant gap in the documented spectroscopic characterization of the chemical compound 1-Pyridin-2-ylbut-3-yn-2-ol. Despite its validated existence, confirmed by a CAS registry number (1074-75-5 for the racemic form), detailed experimental data regarding its nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles are not available in published research.

Consequently, a comprehensive article detailing the specific chemical shifts, coupling constants, fragmentation pathways, and exact mass of 1-Pyridin-2-ylbut-3-yn-2-ol, as requested, cannot be generated based on existing research findings. The creation of such an article would necessitate speculative data, which falls outside the scope of scientifically accurate reporting.

While general principles of NMR and MS can be used to predict the expected spectral characteristics of this molecule by analyzing its constituent parts—the 2-substituted pyridine ring and the but-3-yn-2-ol side chain—this would be a theoretical exercise rather than a report of established scientific data. For reference, spectroscopic data for related compounds such as pyridine, substituted pyridines, and butynol (B8639501) derivatives are available and would form the basis for any such theoretical prediction. However, without experimental validation for the specific compound , an article with detailed data tables and research findings cannot be responsibly compiled.

Further empirical research, including the synthesis and subsequent spectroscopic analysis of 1-Pyridin-2-ylbut-3-yn-2-ol, is required to provide the specific data necessary to fulfill the requested detailed characterization.

Spectroscopic Characterization and Structural Elucidation of 1 Pyridin 2 Ylbut 3 Yn 2 Ol

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For 1-Pyridin-2-ylbut-3-yn-2-ol, IR spectroscopy provides definitive evidence for its key structural features, including the hydroxyl group, the carbon-carbon triple bond of the alkyne, and the pyridine (B92270) ring.

Characteristic Vibrational Modes and Functional Group Identification

The IR spectrum of 1-Pyridin-2-ylbut-3-yn-2-ol is characterized by several key absorption bands that confirm the presence of its constituent functional groups. The tertiary alcohol, terminal alkyne, and pyridine ring each exhibit distinct vibrational modes.

Hydroxyl (-OH) Group: A prominent, broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadening of this peak is due to intermolecular hydrogen bonding.

Alkyne (C≡C and ≡C-H) Groups: The terminal alkyne gives rise to two characteristic signals. A sharp, weak to medium intensity band appears around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration. The C≡C triple bond stretching vibration is observed as a weak band in the 2150-2100 cm⁻¹ region.

Pyridine Ring: The pyridine ring, an aromatic heterocycle, displays several characteristic bands. C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations are observed in the 1600-1400 cm⁻¹ region.

Carbon-Oxygen (C-O) Bond: The C-O stretching vibration of the tertiary alcohol is expected to produce a medium to strong intensity band in the 1200-1100 cm⁻¹ range.

The following table summarizes the expected characteristic IR absorption bands for 1-Pyridin-2-ylbut-3-yn-2-ol.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H Stretch | 3400 - 3200 | Strong, Broad |

| Alkyne | ≡C-H Stretch | ~3300 | Medium, Sharp |

| Alkyne | C≡C Stretch | 2150 - 2100 | Weak to Medium |

| Aromatic (Pyridine) | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic (Pyridine) | C=C and C=N Stretch | 1600 - 1400 | Medium to Strong |

| Tertiary Alcohol | C-O Stretch | 1200 - 1100 | Medium to Strong |

Attenuated Total Reflectance (ATR-IR) Spectroscopy Applications

Attenuated Total Reflectance (ATR) is a widely used sampling technique in conjunction with Fourier Transform Infrared (FTIR) spectroscopy that allows for the direct analysis of solid and liquid samples with minimal to no preparation. wikipedia.organton-paar.com This makes it a particularly valuable tool for the characterization of 1-Pyridin-2-ylbut-3-yn-2-ol.

The technique works by passing an infrared beam through an ATR crystal with a high refractive index. wikipedia.org The beam reflects off the internal surface that is in contact with the sample. anton-paar.com This reflection creates an evanescent wave that penetrates a short distance (typically 0.5 to 2 micrometers) into the sample. wikipedia.org The detector then measures the attenuated infrared beam, which carries the absorption information of the sample. anton-paar.com

Applications of ATR-IR for 1-Pyridin-2-ylbut-3-yn-2-ol include:

Rapid Identification: ATR-IR allows for the quick acquisition of an infrared spectrum from a small amount of the solid or liquid compound, facilitating rapid identification and quality control.

Reaction Monitoring: The ease of use makes ATR-IR suitable for monitoring the synthesis of 1-Pyridin-2-ylbut-3-yn-2-ol in real-time. An ATR probe can be inserted directly into a reaction mixture to track the appearance of product-specific peaks and the disappearance of reactant peaks. mt.comyoutube.com

Direct Analysis: Since 1-Pyridin-2-ylbut-3-yn-2-ol can be analyzed in its neat form (either as a liquid or a solid pressed against the crystal), it avoids the need for preparing KBr pellets or solutions, which can sometimes interact with the sample or introduce impurities (like water). mt.com

X-ray Crystallography for Solid-State Structure Determination of Pyridinyl Propargylic Alcohols

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For pyridinyl propargylic alcohols, this technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

The study of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol showed that the compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The crystal structure confirms the molecular connectivity and reveals the spatial orientation of the pyridine ring relative to the propargylic alcohol moiety. Such analyses are crucial for understanding structure-property relationships. For other pyridine derivatives, X-ray diffraction has also been used to confirm their molecular structures. mdpi.comnih.gov

The table below presents the crystallographic data for the related compound, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, which serves as a representative example for pyridinyl propargylic alcohols. researchgate.net

| Parameter | 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol |

| Chemical Formula | C₁₀H₁₁NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.901(2) |

| b (Å) | 13.380(4) |

| c (Å) | 11.537(3) |

| β (°) | 95.760(5) |

| Volume (ų) | 906.3 |

| Z (molecules/unit cell) | 4 |

This data allows for the precise calculation of bond lengths, bond angles, and dihedral angles, providing a complete picture of the molecule's conformation in the solid state.

Advanced Applications of 1 Pyridin 2 Ylbut 3 Yn 2 Ol As a Versatile Building Block in Organic Synthesis

Strategic Intermediate in Complex Molecular Architectures

The utility of 1-pyridin-2-ylbut-3-yn-2-ol as a strategic intermediate is prominently highlighted in the synthesis of complex heterocyclic structures, such as substituted indolizinones. Research has demonstrated its application in sequential reaction cascades that efficiently build molecular complexity.

A key example involves the synthesis of highly substituted indolizinones through an iodocyclization and 1,2-shift cascade. In this synthetic route, a propargylic alcohol, which can be readily prepared from a ketone and a terminal acetylide, undergoes a 5-endo-dig iodocyclization reaction. This process, initiated by molecular iodine, leads to the formation of a vinyl iodide intermediate. Subsequent rearrangement, specifically a 1,2-shift, furnishes the final indolizinone scaffold. The versatility of this method allows for the construction of a variety of substituted indolizinones under mild reaction conditions.

While the specific use of 1-pyridin-2-ylbut-3-yn-2-ol is a variation within this methodology, the general strategy highlights the importance of pyridin-2-yl substituted propargylic alcohols in generating complex, fused heterocyclic systems. The pyridine (B92270) moiety in the starting material becomes an integral part of the final complex architecture.

Precursor for Diversely Functionalized Scaffolds

The chemical functionalities inherent in 1-pyridin-2-ylbut-3-yn-2-ol make it an excellent precursor for a wide array of diversely functionalized scaffolds. The terminal alkyne is particularly amenable to a variety of coupling and cyclization reactions, providing access to numerous heterocyclic cores.

One of the most powerful applications of terminal alkynes in organic synthesis is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. 1-Pyridin-2-ylbut-3-yn-2-ol can readily participate in Sonogashira couplings, allowing for the introduction of various aryl and heteroaryl substituents at the terminus of the butynyl chain. This opens up pathways to a vast library of compounds with potential applications in medicinal chemistry and materials science.

Furthermore, the propargylic alcohol motif in 1-pyridin-2-ylbut-3-yn-2-ol is a precursor to other functional groups. For instance, it can be oxidized to the corresponding ketone or subjected to Meyer-Schuster or Rupe rearrangements to yield α,β-unsaturated carbonyl compounds. These transformations generate new reactive handles within the molecule, enabling further functionalization and the construction of more elaborate molecular scaffolds.

Recent research has pointed towards the use of 2-(pyridin-2-yl)but-3-yn-2-ol (B2358422) in the synthesis of azetidin-3-ylmethanol (B1282361) derivatives, which have been identified as CCR6 receptor modulators. This application, detailed in patent literature, underscores the importance of this building block in the development of new therapeutic agents. The synthesis of these complex molecules likely leverages the reactivity of the alkyne and alcohol functionalities to construct the final azetidine-containing target.

The synthesis of highly substituted indolizinones via iodocyclization of propargylic alcohols provides a concrete example of how 1-pyridin-2-ylbut-3-yn-2-ol can be used to generate functionalized heterocyclic scaffolds. The resulting 2-iodoindolizinones are themselves versatile intermediates, with the iodine atom serving as a handle for further synthetic modifications through various cross-coupling reactions, such as Suzuki, Heck, or Stille couplings. This allows for the late-stage diversification of the indolizinone core, leading to a wide range of analogues for biological screening.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : The alkyne proton (δ 2.5–3.0 ppm) and hydroxyl proton (δ 1.8–2.2 ppm, broad) are diagnostic. Pyridine ring protons appear as a multiplet (δ 7.5–8.5 ppm) .

- IR Spectroscopy : O-H stretch (3200–3400 cm⁻¹) and alkyne C≡C stretch (2100–2260 cm⁻¹) confirm functional groups .

- X-ray Crystallography : Resolves bond angles and confirms stereochemistry. For example, the dihedral angle between pyridine and alkyne planes typically ranges 15–25° .

Advanced Consideration

Dynamic NMR can probe rotational barriers in the propargyl alcohol moiety. Solid-state NMR (CP-MAS) reveals crystallinity and polymorphic forms, critical for stability studies .

What computational methods predict the compound's interaction with biological targets, and how reliable are these models?

Q. Advanced Research Focus

- Molecular Docking (AutoDock Vina) : Predict binding affinities to enzymes like cytochrome P450. The pyridine ring often interacts with heme iron via π-π stacking .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories. Solvation free energy (MM/PBSA) calculations validate binding modes .

Validation

Compare computational results with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies may arise from protonation state differences in physiological vs. simulated conditions .

How can conflicting data regarding the compound's stability under different pH conditions be resolved?

Basic Research Focus

Conduct accelerated stability studies:

- pH 1–3 (gastric) : Hydroxyl group protonation leads to alkyne hydration. Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

- pH 7.4 (physiological) : Stable for >48 hours if stored at 4°C in amber vials .

Advanced Consideration

Use QSPR (Quantitative Structure-Property Relationship) models to correlate degradation rates with molecular descriptors (e.g., polar surface area, logP). High-resolution mass spectrometry (HRMS) identifies degradation products like ketones or epoxides .

What strategies mitigate toxicity risks during in vitro testing of 1-Pyridin-2-ylbut-3-yn-2-ol?

Q. Advanced Research Focus

- Cytotoxicity Screening (MTT assay) : IC₅₀ values in HEK293 cells guide safe dosing (typically <50 µM). Pyridine derivatives may induce ROS; counter with antioxidants (e.g., NAC) .

- Metabolic Profiling (Hepatocytes) : CYP3A4-mediated oxidation generates reactive intermediates. Use CYP inhibitors (e.g., ketoconazole) to confirm metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.